Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester
CAS No.:
Cat. No.: VC13757154
Molecular Formula: C11H24N2O3
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24N2O3 |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | tert-butyl N-[3-(3-aminopropoxy)propyl]carbamate |
| Standard InChI | InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-7-5-9-15-8-4-6-12/h4-9,12H2,1-3H3,(H,13,14) |
| Standard InChI Key | JZMHGKBLFXNFDR-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCOCCCN |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCOCCCN |
Introduction
Chemical Identification and Structural Analysis
Nomenclature and Synonyms
The compound is systematically named tert-butyl -[3-(3-aminopropoxy)propyl]carbamate under IUPAC guidelines . Common synonyms include:
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Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester
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tert-Butyl (3-(3-aminopropoxy)propyl)carbamate
Molecular Structure
The molecular structure (Figure 1) comprises a tert-butyl carbamate group linked to a propyl chain with a 3-aminopropoxy substituent. The SMILES notation is , and the InChIKey is JZMHGKBLFXNFDR-UHFFFAOYSA-N .
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 848419-01-2 | |
| Molecular Formula | ||
| Molecular Weight | 232.32 g/mol | |
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 9 |
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via carbamate formation reactions. A common method involves reacting 3-(3-aminopropoxy)propylamine with tert-butyl carbamate-forming reagents such as di-tert-butyl dicarbonate (Boc anhydride). Optimized procedures report yields of 77–96% under mild conditions (e.g., room temperature, dichloromethane solvent).
Yield Optimization
Key factors influencing yield include:
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Stoichiometry: A 1:1 molar ratio of amine to Boc anhydride minimizes side products.
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Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity.
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Reaction Time: Completion typically occurs within 4–6 hours.
Physicochemical Properties
Stability and Reactivity
The tert-butyl carbamate group provides stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) . The primary amine moiety enables further functionalization via alkylation or acylation.
Spectroscopic Data
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IR Spectroscopy: Characteristic peaks include N-H stretches (3300–3500 cm) and carbonyl vibrations (1680–1720 cm) .
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NMR: NMR signals at δ 1.4 ppm (tert-butyl), δ 3.3–3.6 ppm (propoxy chain), and δ 2.7 ppm (amine protons) .
Applications and Uses
Pharmaceutical Intermediates
Carbamates are widely used to protect amines during multistep syntheses. This compound’s dual functionality makes it valuable for producing:
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Anticancer Agents: As a linker in prodrugs targeting tumor microenvironments.
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Neurological Drugs: For modulating blood-brain barrier permeability.
Material Science
The propoxy-amine chain facilitates coordination with metal ions, enabling applications in:
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Catalysis: As ligands in transition-metal complexes.
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Polymer Modification: Enhancing solubility or crosslinking in resins.
| Supplier | Location | Purity |
|---|---|---|
| Amadis Chemical Company | China | >98% |
| Shanghai Haohong Pharmaceutical | China | >95% |
| BioPharmaMatrix, Inc. | China | Custom |
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